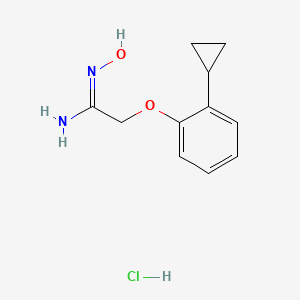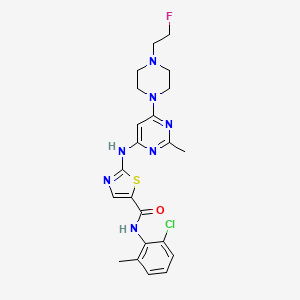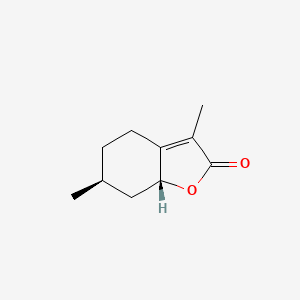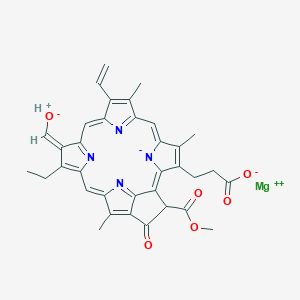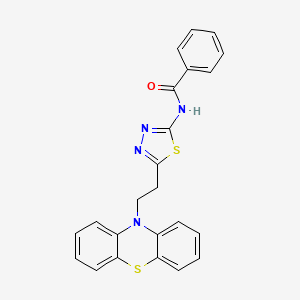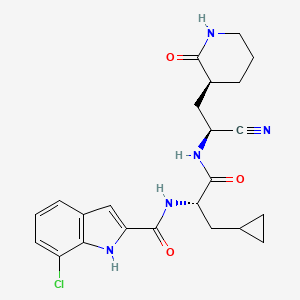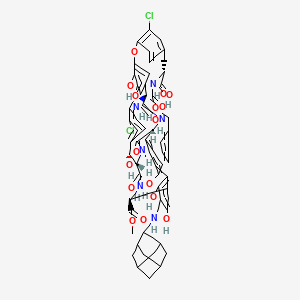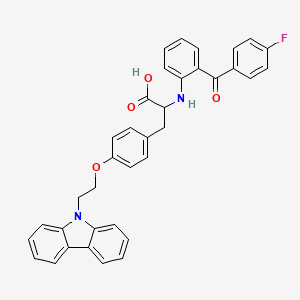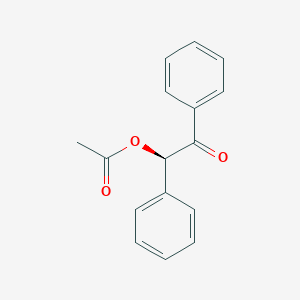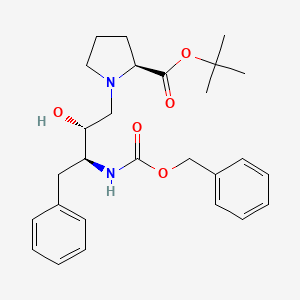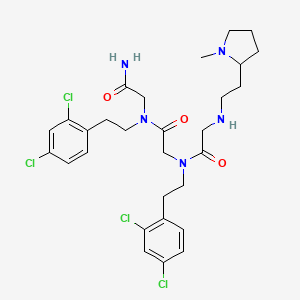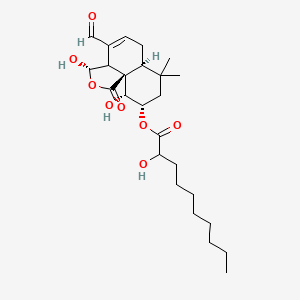
Mniopetal B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mniopetal B involves a combination of chemical and spectroscopic methods. The compound is closely related to other drimane derivatives, and its synthesis typically starts with a known 2,3-anhydro-D-arabinitol derivative . The reaction conditions often involve specific reagents and catalysts to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the Mniopetalum species. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Mniopetal B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Mniopetal B has a wide range of scientific research applications. It is primarily used as a reverse transcriptase inhibitor in the study of RNA-directed DNA polymerases. This makes it a valuable tool in virology research, particularly in the study of human immunodeficiency virus (HIV) and other retroviruses .
Furthermore, its unique chemical structure makes it a subject of interest in the field of organic chemistry, where it is used to study reaction mechanisms and develop new synthetic methodologies.
Mecanismo De Acción
Mniopetal B exerts its effects by inhibiting the activity of reverse transcriptase enzymes. These enzymes are responsible for the transcription of RNA into DNA, a critical step in the replication of retroviruses. By inhibiting this process, this compound effectively prevents the replication of the virus.
The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it binds and blocks the enzyme’s activity. This inhibition disrupts the viral replication cycle and reduces the viral load in infected cells.
Comparación Con Compuestos Similares
. These compounds share a similar drimane sesquiterpenoid structure but differ in their functional groups and biological activities.
Compared to other mniopetals, Mniopetal B is unique in its specific inhibitory activity against reverse transcriptase enzymes. While other mniopetals also exhibit biological activities, this compound’s potency and specificity make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
158760-99-7 |
|---|---|
Fórmula molecular |
C25H38O8 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-17-13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20(17)28/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |
Clave InChI |
TVPQRCOMJLYKTF-LSNLLVJGSA-N |
SMILES isomérico |
CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |
SMILES canónico |
CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


